molecular formula C22H30N2O4 B11489356 3-acetamido-N-[2-(4-methoxyphenoxy)ethyl]adamantane-1-carboxamide

3-acetamido-N-[2-(4-methoxyphenoxy)ethyl]adamantane-1-carboxamide

Cat. No.: B11489356
M. Wt: 386.5 g/mol
InChI Key: PCCBQANFGBEAMX-UHFFFAOYSA-N
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Description

3-acetamido-N-[2-(4-methoxyphenoxy)ethyl]adamantane-1-carboxamide is a complex organic compound that features an adamantane core, a phenoxyethyl group, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-N-[2-(4-methoxyphenoxy)ethyl]adamantane-1-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenol and an appropriate alkylating agent.

    Acetamidation: The final step involves the acetamidation of the intermediate product using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-acetamido-N-[2-(4-methoxyphenoxy)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the adamantane core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-acetamido-N-[2-(4-methoxyphenoxy)ethyl]adamantane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-acetamido-N-[2-(4-methoxyphenoxy)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral drugs.

    Phenoxyethyl derivatives: Compounds like bisphenol A, which is used in the production of plastics.

Uniqueness

3-acetamido-N-[2-(4-methoxyphenoxy)ethyl]adamantane-1-carboxamide is unique due to its combination of an adamantane core with a phenoxyethyl group and an acetamido group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

3-acetamido-N-[2-(4-methoxyphenoxy)ethyl]adamantane-1-carboxamide

InChI

InChI=1S/C22H30N2O4/c1-15(25)24-22-12-16-9-17(13-22)11-21(10-16,14-22)20(26)23-7-8-28-19-5-3-18(27-2)4-6-19/h3-6,16-17H,7-14H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

PCCBQANFGBEAMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)NCCOC4=CC=C(C=C4)OC

Origin of Product

United States

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